N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5-nitrothiophene-2-carboxamide
Description
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a tricyclic core fused with sulfur (dithia) and nitrogen (diazene) atoms. Its synthesis likely involves multi-step alkylation/arylation reactions, as observed in analogous compounds (e.g., azaphenothiazines) . Crystallographic characterization of such compounds often employs SHELX software for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O3S4/c1-22-14-16-7-3-2-6-10(11(7)25-14)24-13(15-6)17-12(19)8-4-5-9(23-8)18(20)21/h2-5H,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWFMUROLYYOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5-nitrothiophene-2-carboxamide involves multiple steps, typically starting with the formation of the thiazole and benzothiazole rings. Common synthetic routes include:
Cyclization Reactions: Formation of thiazole and benzothiazole rings through cyclization of appropriate precursors.
Functional Group Introduction: Introduction of the methylsulfanyl and nitro groups through substitution reactions.
Amide Formation: Coupling of the carboxylic acid derivative with an amine to form the final carboxamide structure.
Chemical Reactions Analysis
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5-nitrothiophene-2-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole and benzothiazole rings are known to bind to various biological targets, influencing cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s tricyclic framework distinguishes it from simpler bicyclic or monocyclic analogs. Key structural analogs include:
The target compound’s combination of 3,12-dithia-5,10-diaza bridges and 5-nitrothiophene group creates unique electronic and steric effects. The methylsulfanyl substituent at position 11 may enhance lipophilicity compared to methoxy or hydroxy analogs .
Crystallographic and Electronic Properties
Crystallographic data for related compounds highlight trends:
- Bond lengths : Sulfur-containing tricyclic systems (e.g., ) exhibit S–C bonds averaging 1.78–1.82 Å, consistent with the target compound’s expected geometry.
- Torsional angles: The nitro group in 5-nitrothiophene introduces planarity deviations (~5–10°) compared to non-nitrated analogs .
ORTEP-3 visualizations (used in ) would clarify these distortions, while SHELXL refinement ensures accuracy in atomic positioning .
Bioactivity Considerations
- Azaphenothiazines exhibit antimicrobial and anticancer properties due to their planar, conjugated systems .
- Nitroaromatic compounds (e.g., 5-nitrothiophene) are often bioactive, with nitro groups acting as electron sinks in redox reactions .
However, the target’s complex tricyclic system may reduce bioavailability compared to smaller analogs, necessitating formulation studies.
Biological Activity
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry and biological research. Its unique structural features suggest diverse biological activities, which are currently under investigation.
Chemical Structure and Properties
The compound features a dithia and diazatricyclo structure that contributes to its reactivity and interaction with biological targets. The presence of a methylsulfanyl group enhances its potential for oxidation reactions, while the nitrothiophene moiety may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H17N3O4S3 |
| Molecular Weight | 447.60 g/mol |
| CAS Number | 361173-12-8 |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The thiazole and benzothiazole rings are known to bind to active sites on proteins, potentially modulating their function.
- Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound's structure suggests it could interact with various receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent research has explored the compound's anticancer properties, particularly its effect on tumor growth in xenograft models. Studies have shown that it can suppress the proliferation of cancer cells by targeting the PI3K/AKT/mTOR signaling pathway.
- Case Study : In a study involving mouse xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups (p < 0.05) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro assays demonstrated effective inhibition of bacterial growth, suggesting potential applications in treating infections.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Synthetic Routes
The synthesis of this compound involves multi-step procedures that include the formation of thiazole and benzothiazole rings followed by coupling reactions.
- Oxidation Reactions : The methylsulfanyl group can be oxidized to sulfoxide or sulfone using agents like hydrogen peroxide.
- Substitution Reactions : The compound can undergo nucleophilic substitutions at various positions on the aromatic rings .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
- Methodological Answer : The synthesis of tricyclic heterocycles like this compound typically involves multi-step pathways, including:
Core Formation : Cyclization reactions under controlled conditions (e.g., temperature, solvent polarity) to assemble the tricyclic framework .
Functionalization : Introduction of the methylsulfanyl and nitrothiophene groups via nucleophilic substitution or coupling reactions .
Purification : Use of techniques like High-Performance Liquid Chromatography (HPLC) to isolate the final product with >95% purity .
Example protocols from related compounds suggest optimizing reaction times and catalysts (e.g., Pd-mediated cross-coupling) to minimize side products .
Q. How is X-ray crystallography applied to determine its molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .
Structure Solution : Employ SHELXS-97 for phase determination via direct methods .
Refinement : Iterative refinement with SHELXL-97 to achieve R-factor < 0.05, with anisotropic displacement parameters for non-H atoms .
Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and bond geometries .
Q. What spectroscopic methods validate the compound’s purity and functional groups?
- Methodological Answer : A combination of techniques is critical:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration (e.g., methylsulfanyl at δ ~2.1 ppm) and aromatic proton environments .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (nitro group) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling predict reactivity or optimize synthesis conditions?
- Methodological Answer : Density Functional Theory (DFT) and molecular dynamics simulations guide experimental design:
Transition State Analysis : Calculate activation energies for key steps (e.g., cyclization) using Gaussian09 with B3LYP/6-31G(d) basis sets .
Solvent Effects : COMSOL Multiphysics models simulate solvent polarity impacts on reaction yields .
Docking Studies : Predict bioactivity by docking the compound into target proteins (e.g., enzymes) using AutoDock Vina .
Q. How to resolve contradictions in crystallographic data during refinement?
- Methodological Answer : Common issues and solutions include:
- Disorder : Apply PART instructions in SHELXL to model disordered atoms (e.g., methylsulfanyl groups) .
- Twinned Data : Use TWIN/BASF commands in SHELXL for twin-law correction, validated by R₁/Rw convergence trends .
- Missing Electron Density : Re-examine synthetic impurities or consider alternative space groups via PLATON’s ADDSYM .
Q. What strategies assess structure-activity relationships (SAR) for bioactivity?
- Methodological Answer : A systematic SAR approach involves:
Analog Synthesis : Modify substituents (e.g., replace nitrothiophene with carboxylate) and compare bioactivity .
Biological Assays : Test against target systems (e.g., antimicrobial MIC assays on Staphylococcus aureus) .
QSAR Modeling : Use partial least squares regression to correlate electronic parameters (HOMO/LUMO) with IC₅₀ values .
Data Contradiction Analysis Example
Scenario : Conflicting NMR and crystallographic data on nitro group orientation.
- Resolution Steps :
Validate Crystallography : Check for thermal motion artifacts in the nitro group’s displacement parameters .
Re-examine NMR : Compare NOESY/ROESY data to confirm spatial proximity of protons .
Theoretical Validation : Overlay DFT-optimized geometry with X-ray coordinates to identify steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
